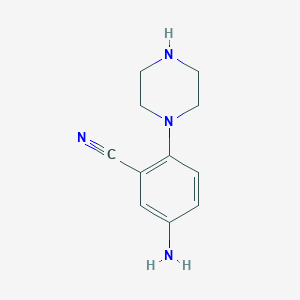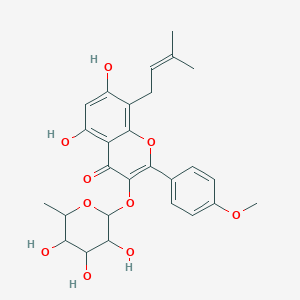
Icariin-II;Icariside-II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Baohuoside I is a biologically active flavonoid compound derived from the Epimedium species, particularly Epimedium grandiflorum and Epimedium brevicornum . Traditionally used in Chinese medicine, Baohuoside I has been recognized for its therapeutic properties, including anti-inflammatory, anti-tumor, and anti-osteoporotic effects .
准备方法
Synthetic Routes and Reaction Conditions
Baohuoside I can be synthesized through the hydrolysis of icariin, another flavonoid found in Epimedium species. The hydrolysis process involves the use of fungal α-l-rhamnosidase, which selectively removes the terminal rhamnose from icariin to produce Baohuoside I . This enzymatic reaction is typically carried out at a controlled temperature of 45°C to ensure optimal conversion rates .
Industrial Production Methods
Industrial production of Baohuoside I often involves the extraction of Epimedium Folium flavonoids followed by biotransformation using recombinant enzymes. The high-level expression of α-l-rhamnosidase in microbial systems like Komagataella phaffii GS115 has been employed to achieve efficient production of Baohuoside I . This method not only enhances the yield but also ensures the purity of the compound.
化学反应分析
Types of Reactions
Baohuoside I undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis of Baohuoside I can be catalyzed by enzymes such as β-glucosidase and β-xylosidase . Oxidation reactions involving Baohuoside I typically result in the formation of reactive oxygen species, which play a role in its anti-tumor activity .
Common Reagents and Conditions
Common reagents used in the reactions involving Baohuoside I include fungal α-l-rhamnosidase for hydrolysis and various oxidizing agents for oxidation reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the compound.
Major Products Formed
The major products formed from the reactions involving Baohuoside I include its hydrolyzed forms, such as icaritin, and oxidized derivatives that exhibit enhanced biological activities .
科学研究应用
Chemistry: Baohuoside I is used as a precursor in the synthesis of other bioactive flavonoids.
Biology: It has been shown to inhibit the proliferation of cancer cells, including pancreatic and breast cancer cells, by inducing apoptosis through various signaling pathways
Medicine: Baohuoside I exhibits anti-osteoporotic effects by inhibiting osteoclastogenesis and protecting against bone loss.
作用机制
Baohuoside I exerts its effects through multiple molecular targets and pathways:
Anti-Cancer Activity: It inhibits the tyrosine kinase activity of epidermal growth factor receptor (EGFR) and downstream MAPK and PI3K-Akt signaling pathways, leading to the induction of apoptosis in cancer cells.
Anti-Osteoporotic Effects: Baohuoside I inhibits osteoclast differentiation by modulating the MAPK and NF-kB pathways, reducing the expression of osteoclastic-related genes.
Neuroprotective Effects: The compound provides neuroprotection by inhibiting the activation of the NF-κB signal and NLRP3/ASC/Caspase-1 pathway.
相似化合物的比较
Baohuoside I shares structural similarities with other flavonoids derived from Epimedium species, such as icariin, icaritin, and epimedin C . Baohuoside I is unique in its potent anti-osteoporotic and anti-cancer activities . Unlike icariin, which has limited bioavailability, Baohuoside I exhibits better absorption and stability, making it a more effective therapeutic agent .
List of Similar Compounds
属性
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYNFJANBHLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


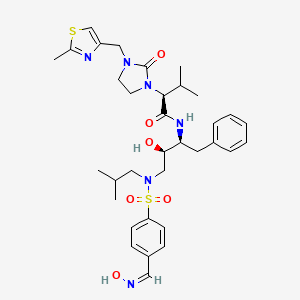
![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)

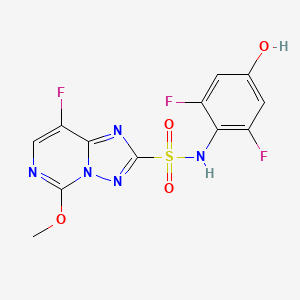
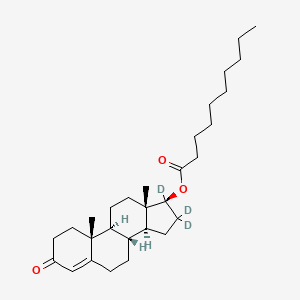
![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
